3,5-Dichlorothiophene-2-carbaldehyde
Description
Properties
Molecular Formula |
C5H2Cl2OS |
|---|---|
Molecular Weight |
181.04 g/mol |
IUPAC Name |
3,5-dichlorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2Cl2OS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
InChI Key |
BUQJCPMDSPIZJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)Cl |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
3,5-Dichlorothiophene-2-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo various reactions such as:
- Condensation Reactions : It can react with nucleophiles to form larger molecular frameworks.
- Reduction Reactions : The aldehyde group can be reduced to alcohols or further transformed into other functional groups.
2. Medicinal Chemistry
Research has indicated that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Activity : Studies show potential effectiveness against various bacterial and fungal strains, which positions it as a candidate for developing new antimicrobial agents .
- Cytotoxicity : Compounds derived from this aldehyde have been tested for cytotoxic effects against cancer cell lines, revealing significant antiproliferative activity .
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Candida albicans. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting strong inhibitory effects on these pathogens .
Case Study 2: Cytotoxic Activity
In an investigation of cytotoxicity, several derivatives of this compound were synthesized and screened against HepG2 (liver), DU145 (prostate), and MDA-MB-231 (breast) cancer cell lines. The results showed that some compounds had IC50 values between 1–5 µM, indicating significant potential for further development as anticancer agents .
Industrial Applications
1. Specialty Chemicals
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to be incorporated into polymers and dyes, enhancing their functionality .
2. Photoelectric Materials
Thiophene derivatives are recognized for their applications in organic electronics due to their electronic properties. Research indicates that compounds like this compound may serve as precursors for novel photoelectric materials .
Comparison with Similar Compounds
Table 1: Comparative Properties of Thiophene and Heterocyclic Carbaldehydes
Substituent Effects on Reactivity and Stability
- Halogen vs. Alkyl Groups : The electron-withdrawing chlorine atoms in this compound increase the electrophilicity of the aldehyde compared to 3,5-Dimethylthiophene, where methyl groups donate electrons, reducing reactivity . This makes the dichloro derivative more suitable for reactions requiring activated carbonyl groups (e.g., condensations).
- Bromine vs. Chlorine : The dibromo analog (Compound 3, ) has a higher molecular weight (399.97 vs. 181.04 g/mol) and melting point (124–126°C), likely due to stronger van der Waals forces from bromine’s larger atomic radius. Brominated derivatives are often used in cross-coupling reactions due to their leaving-group ability .
Spectral and Physical Properties
- IR Spectroscopy : The aldehyde C=O stretch in this compound is expected near 1670–1700 cm⁻¹ , similar to Compound 3 (1672 cm⁻¹) and 6a (1592 cm⁻¹) . Lower frequencies in 6a may arise from conjugation with carbazole’s electron-rich systems.
- Thermal Stability: Bulky substituents in 6a (carbazole) and 6b (diphenylamino) result in higher melting points (140–145°C) compared to simpler thiophene derivatives, highlighting enhanced crystalline packing from aromatic groups .
Preparation Methods
Step 1: Synthesis of 3,5-Dichlorothiophene
-
Substrate : Thiophene or a monosubstituted derivative (e.g., 3-chlorothiophene).
-
Chlorination : Using NCS in acetic acid/DMF (1:1) at 35°C for 6 hours introduces chlorine atoms at positions 3 and 5.
-
Yield Optimization : Excess NCS (5:1 molar ratio) and extended reaction times improve dichlorination efficiency.
Step 2: Vilsmeier-Haack Formylation
-
Reaction Setup : 3,5-Dichlorothiophene is treated with DMF (2 equiv) and POCl₃ (1.5 equiv) at 50°C for 4 hours.
-
Isolation : The crude product is extracted with ethyl acetate, washed with NaHCO₃, and purified via vacuum distillation.
The table below contrasts critical parameters from referenced patents and their applicability to this compound synthesis:
Challenges and Mitigation Strategies
-
Regioselectivity in Chlorination :
-
Thiophene’s inherent reactivity favors alpha (2,5) over beta (3,4) positions. Using bulky directing groups or Lewis acid catalysts (e.g., FeCl₃) may shift selectivity to 3,5 positions.
-
-
Aldehyde Stability :
-
The aldehyde group is prone to oxidation. Conducting reactions under inert atmospheres (N₂/Ar) and adding stabilizers like BHT (butylated hydroxytoluene) can mitigate degradation.
-
-
Purification Difficulties :
Industrial-Scale Considerations
For bulk production, continuous flow reactors offer advantages in heat management and reproducibility. Key adaptations include:
-
Automated Chlorination : Precise dosing of NCS minimizes exothermic side reactions.
-
In-Line Analytics : HPLC monitoring ensures consistent aldehyde content post-formylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,5-Dichlorothiophene-2-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via bromination or chlorination of thiophene precursors followed by formylation. For example, bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂ in chloroform under inert atmosphere (e.g., argon) yields dibrominated analogs, which can be adapted for dichlorination . Key parameters include stoichiometry of halogenating agents (e.g., Cl₂ or Br₂), reaction time (4–8 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization (80–85%) requires precise temperature control (reflux at 60–80°C) and catalyst selection (e.g., NaHCO₃ or Pd-based catalysts for cross-coupling steps) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H-NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.0 ppm. Thiophene ring protons resonate as doublets (J = 3–5 Hz) between δ 7.0–7.6 ppm, with splitting patterns confirming substitution positions .
- ¹³C-NMR : The carbonyl carbon (C=O) appears at δ ~180–185 ppm, while aromatic carbons range from δ 120–140 ppm .
- IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-Cl stretch) .
- MS : Molecular ion peaks ([M⁺]) should match the theoretical molecular weight (181.04 g/mol), with fragmentation patterns confirming chlorine isotopes (e.g., m/z 181/183/185 for Cl₂) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Continuum solvation models (e.g., PCM) improve accuracy for solvent-dependent properties like dipole moments . Validation involves comparing calculated UV-Vis spectra (TD-DFT) with experimental λmax values (e.g., ~300–350 nm for thiophene derivatives) . Discrepancies may arise from neglecting π-π stacking or crystal packing effects, necessitating hybrid QM/MM approaches .
Q. How do steric and electronic effects of chlorine substituents influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of chlorine substituents deactivates the thiophene ring, reducing electrophilic substitution rates. However, steric hindrance at the 3,5-positions directs reactivity to the 2-position (aldehyde group). Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₂Cl₂ catalysts and K₂CO₃ base in toluene/water biphasic systems. Yields (>80%) depend on avoiding dehalogenation side reactions by optimizing temperature (80–100°C) and ligand ratios .
Q. What strategies resolve contradictions in crystallographic data for halogenated thiophene derivatives like this compound?
- Methodological Answer : Conflicting unit cell parameters or space group assignments may arise from polymorphism or twinning. Use SHELXT for structure solution and SHELXL for refinement, incorporating TWIN/BASF commands to model twinning. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis improve accuracy. Discrepancies in bond lengths (e.g., C-Cl vs. C-Br) should be cross-validated with DFT-optimized geometries .
Methodological Design Questions
Q. How to design a kinetic study to evaluate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
Prepare buffer solutions (pH 2–12) and incubate the compound at 25°C, 40°C, and 60°C.
Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 250 nm).
Calculate rate constants (k) using first-order kinetics and Arrhenius plots to determine activation energy (Ea).
- Key variables : Oxidative degradation via Cl⁻ elimination is expected under basic conditions (pH > 10), requiring antioxidants (e.g., BHT) in control experiments .
Data Analysis and Interpretation
Q. How to interpret conflicting NMR data for this compound in different deuterated solvents?
- Methodological Answer : Solvent-induced shifts (e.g., acetone-d₆ vs. CDCl₃) alter proton chemical shifts due to hydrogen bonding with the aldehyde group. In acetone-d₆, the aldehyde proton (δ ~10.0 ppm) deshields further compared to CDCl₃ (δ ~9.8 ppm). Use COSY and NOESY to confirm spin-spin coupling and spatial proximity unaffected by solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
